4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol
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Overview
Description
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is a chemical compound that features a biphenyl core substituted with a dioxolane ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the hydroxyl group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a reduced dioxolane ring.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1,3-Dioxolane: A simpler compound with only the dioxolane ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring with a hydroxymethyl group.
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is unique due to the combination of the biphenyl core, dioxolane ring, and hydroxyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol, a compound featuring a biphenyl structure with a dioxolane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 258.269 g/mol. Its structure features a biphenyl core substituted with a dioxolane ring and a hydroxyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that dioxolane derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Dioxolane-containing compounds have been evaluated for their anticancer effects. A related study found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines like HCT-116 and MCF-7 . This suggests potential for further development as anticancer agents.
- Antiviral Activity : Some analogs have been tested for antiviral properties, particularly against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many dioxolane derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to apoptosis in cancer cells while sparing normal cells .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of dioxolane derivatives found that specific substitutions on the dioxolane ring enhanced antibacterial effects. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains, revealing promising results for future drug development .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Compound C | 32 | Candida albicans |
Anticancer Activity
In vitro assays revealed that this compound exhibited selective cytotoxicity against cancer cell lines. The compound was tested alongside standard chemotherapeutics to evaluate synergistic effects.
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
HCT-116 | 2.3 | Doxorubicin - 3.23 |
MCF-7 | 1.9 | Doxorubicin - 3.23 |
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15-16H,9-10H2 |
InChI Key |
KCPAVOMRXRTXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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